
1-(3-Ethynylphenyl)ethanone
説明
The compound 1-(3-Ethynylphenyl)ethanone, while not directly studied in the provided papers, is a molecule that can be inferred to have interesting properties based on the research conducted on similar compounds. The papers provided focus on various derivatives of ethanone compounds with different substituents on the phenyl ring or the ethanone moiety, which can give insights into the behavior of 1-(3-Ethynylphenyl)ethanone.
Synthesis Analysis
Although none of the papers directly describe the synthesis of 1-(3-Ethynylphenyl)ethanone, similar compounds have been synthesized using various methods. For instance, the synthesis of related pyrazolyl-ethanone derivatives involves experimental techniques that could potentially be adapted for the synthesis of 1-(3-Ethynylphenyl)ethanone . The synthesis of complex rhenium-oxo and phenylimido complexes with a phenyl-ethanone ligand suggests that 1-(3-Ethynylphenyl)ethanone could also be used as a ligand in metal complexes .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-Ethynylphenyl)ethanone has been studied using various spectroscopic techniques. For example, vibrational and structural observations have been made using density functional theory (DFT) and molecular docking studies . These studies provide a basis for understanding the molecular geometry, electronic distribution, and potential reactivity of the ethanone core structure.
Chemical Reactions Analysis
The reactivity of the ethanone group is a key feature in the chemical behavior of these compounds. The carbonyl group is often involved in electrophilic attacks due to its partial positive charge, as suggested by molecular electrostatic potential studies . The presence of substituents on the phenyl ring can further influence the reactivity and the types of chemical reactions the compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Ethynylphenyl)ethanone can be deduced from the studies on similar compounds. The vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties are important characteristics that have been explored . These properties are crucial for understanding the behavior of the compound under different conditions and its potential applications in materials science or pharmaceuticals.
科学的研究の応用
Development of Probes and Sensors : This compound has been used in creating BODIPY-based fluorescent probes that can detect sulfhydryl-specific reactions. Such probes are valuable in biological and medical research for their high selectivity and sensitivity (T. Fang et al., 2019).
Anticancer Research : It serves as a scaffold for synthesizing new compounds with potential anticancer activity. In one study, derivatives of 1-(1-ethy-1H-benzimidazol-2-yl) ethanone showed notable growth inhibition in various cancer cell lines (M. Rashid et al., 2014).
Photochemical Studies : The compound has been involved in photochemical studies, for instance, in the study of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, revealing insights into the photochemical reactivity of such compounds (A. Castellan et al., 1990).
Crystallographic and Vibrational Studies : Research also involves crystallographic and vibrational studies of derivatives of 1-(3-Ethynylphenyl)ethanone to understand their molecular structure and properties (C. S. Chidan Kumar et al., 2015).
Enzymatic Processes in Synthesis : It is used in enzymatic processes for preparing chiral intermediates, such as in the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for Ticagrelor, a medication for acute coronary syndromes (Xiang Guo et al., 2017).
Antimicrobial Research : Some derivatives of 1-(3-Ethynylphenyl)ethanone have been studied for their antimicrobial properties, expanding its application in pharmaceutical and medicinal research (Atul K. Wanjari, 2020).
Vibrational and UV/Vis Spectroscopic Analysis : The compound has been the subject of vibrational and UV/Vis spectroscopic analysis to explore its electronic properties (ChNageswara Rao et al., 2018).
Safety And Hazards
特性
IUPAC Name |
1-(3-ethynylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDLFLCDFUZLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569723 | |
| Record name | 1-(3-Ethynylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethynylphenyl)ethanone | |
CAS RN |
139697-98-6 | |
| Record name | 1-(3-Ethynylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



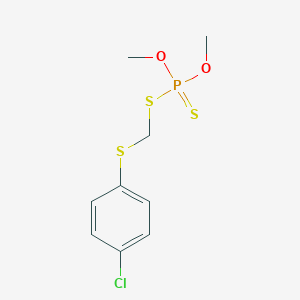
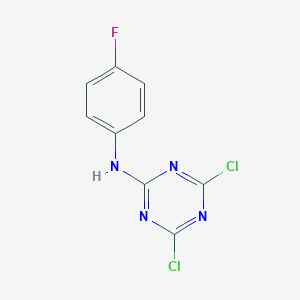




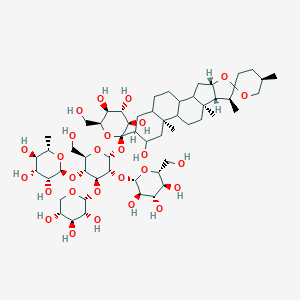
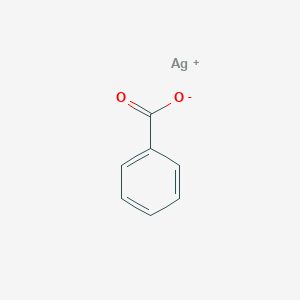


![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)
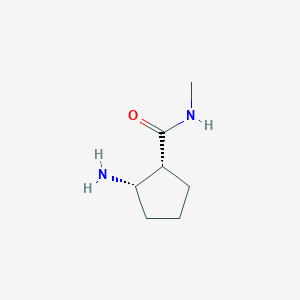
![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)